(5-Chlorofuran-2-yl)(oxo)acetyl chloride
Description
(5-Chlorofuran-2-yl)(oxo)acetyl chloride is a reactive organochlorine compound characterized by a chlorinated furan ring, a ketone (oxo) group, and an acetyl chloride moiety. Its molecular formula is C₆H₃Cl₂O₃, with a molecular weight of 193.9 g/mol. The structure consists of a 5-chlorofuran-2-yl group linked to a glyoxyloyl chloride (ClCO–CO–) unit. The acetyl chloride group renders it highly reactive toward nucleophiles, making it a potent acylating agent in organic synthesis.
Properties
CAS No. |
100750-56-9 |
|---|---|
Molecular Formula |
C6H2Cl2O3 |
Molecular Weight |
192.979 |
IUPAC Name |
2-(5-chlorofuran-2-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C6H2Cl2O3/c7-4-2-1-3(11-4)5(9)6(8)10/h1-2H |
InChI Key |
UOXCTVYBNJQJEW-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)Cl)C(=O)C(=O)Cl |
Synonyms |
2-Furanacetyl chloride, 5-chloro-alpha-oxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (5-Chlorofuran-2-yl)(oxo)acetyl chloride with structurally or functionally related compounds identified in the literature.
Structural and Functional Group Analysis
5-Chloro-2-(oxolane-3-carbonyl)aniline hydrochloride (CAS 1955540-44-9) Molecular Formula: C₁₁H₁₃Cl₂NO₂ Molecular Weight: 262.13 g/mol Key Features: Contains a tetrahydrofuran (oxolane) ring, a carbonyl group, and an aniline hydrochloride salt. Comparison: While both compounds feature a chlorinated heterocyclic ring (furan vs. oxolane), the aniline group and hydrochloride salt in this compound enhance its polarity and stability in aqueous environments compared to the moisture-sensitive acetyl chloride group in the target compound .
2-(5-Chloro-2-oxo-3,3-diphenylindol-1-yl)acetic acid (CAS 72935-71-8) Molecular Formula: C₂₂H₁₆ClNO₃ Molecular Weight: 377.8 g/mol Key Features: Combines a chlorinated indole ring, a ketone, and a carboxylic acid group. Comparison: The indole core and carboxylic acid group make this compound less reactive than the target’s acetyl chloride.
2-{2-[(5-Chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide (CAS 489436-27-3) Molecular Formula: C₂₁H₂₁Cl₂N₃O₃S Molecular Weight: 466.38 g/mol Key Features: Contains a thiazolidinone ring, chloro substituents, and an acetamide group. Comparison: The thiazolidinone and acetamide functionalities enable hydrogen bonding, enhancing biological activity. This contrasts with the target’s electrophilic acetyl chloride, which prioritizes reactivity over target-specific interactions .
Reactivity and Stability
- Target Compound : The acetyl chloride group undergoes rapid hydrolysis to carboxylic acids in the presence of water, while the chlorinated furan may resist electrophilic substitution due to electron-withdrawing effects.
- 5-Chloro-2-(oxolane-3-carbonyl)aniline hydrochloride : The hydrochloride salt improves solubility but reduces reactivity compared to free amines or acyl chlorides.
- 2-(5-Chloro-2-oxoindol-1-yl)acetic acid : The carboxylic acid group offers stability in aqueous media, suitable for biological systems.
Data Table: Key Attributes of Compared Compounds
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